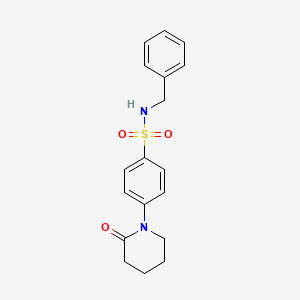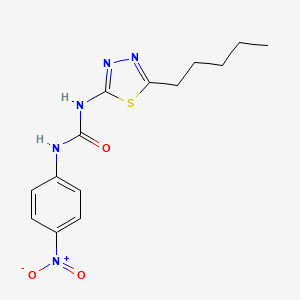
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, commonly known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DMPT is a thiazolidine derivative that has been synthesized and studied for its potential use in various fields, including agriculture, medicine, and biotechnology. In
科学的研究の応用
DMPT has been studied extensively for its potential applications in various fields. In agriculture, DMPT has been shown to improve the growth performance and feed efficiency of livestock, including pigs, chickens, and fish. DMPT has also been studied for its potential use in aquaculture as a feed attractant and growth promoter.
In medicine, DMPT has been investigated for its potential therapeutic effects, including its anti-inflammatory and antioxidant properties. DMPT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In biotechnology, DMPT has been studied for its potential use as a chemical inducer of gene expression, particularly in the production of recombinant proteins.
作用機序
The mechanism of action of DMPT is not fully understood, but it is believed to act through the activation of the peroxisome proliferator-activated receptor (PPAR) pathway. PPARs are nuclear receptors that play a key role in the regulation of lipid and glucose metabolism, as well as inflammation and oxidative stress.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects, including the upregulation of genes involved in lipid and glucose metabolism, as well as the suppression of genes involved in inflammation and oxidative stress. DMPT has also been shown to increase the levels of certain hormones, such as growth hormone and insulin-like growth factor-1 (IGF-1), which are important for growth and development.
実験室実験の利点と制限
One advantage of DMPT is its relatively low cost and ease of synthesis, which makes it an attractive compound for use in laboratory experiments. However, DMPT is also known to have low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for the study of DMPT. One area of research is the development of new synthesis methods and derivatives of DMPT with improved solubility and bioactivity. Another area of research is the exploration of DMPT's potential therapeutic effects in the treatment of various diseases. Additionally, the use of DMPT as a chemical inducer of gene expression in biotechnology is an area of growing interest. Overall, the study of DMPT has the potential to lead to new discoveries and innovations in various fields of science and technology.
合成法
DMPT can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isothiocyanate with ethyl acetoacetate, followed by the reduction of the resulting thioamide with sodium borohydride. The final product is obtained through the reaction of the thiazolidine intermediate with acetic anhydride.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7-3-4-9(8(2)5-7)14-11(16)6-10-12(17)15-13(18)19-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSHZUIGMUVMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5230341.png)
![dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)
![3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230355.png)

![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)

![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)